N-(3-aminopropyl)-4-aminobutanal

Description

Systematic Nomenclature and Molecular Descriptors

IUPAC Nomenclature and CAS Registry Number

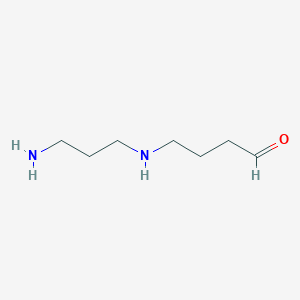

N-(3-aminopropyl)-4-aminobutanal is systematically named 4-[(3-aminopropyl)amino]butanal under IUPAC guidelines. Its CAS Registry Number is 136849-70-2 . The compound features a four-carbon aldehyde backbone (butanal) substituted at the fourth position with a 3-aminopropylamine group.

Table 1: Core molecular identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-[(3-aminopropyl)amino]butanal |

| CAS Registry Number | 136849-70-2 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.21 g/mol |

SMILES Notation and InChI Key Representation

The SMILES notation C(CC=O)CNCCCN encodes the compound’s structure: a butanal chain (CC=O) linked via a secondary amine to a 3-aminopropyl group (NCCCN). The InChI Key JNZUMEMWAPJNLC-UHFFFAOYSA-N provides a unique digital fingerprint for database referencing.

Three-Dimensional Molecular Architecture

Conformational Analysis via Computational Modeling

Computational studies predict a flexible backbone due to rotational freedom around the C-N bonds. Density functional theory (DFT) models suggest two dominant conformers:

- An extended conformation with anti-periplanar alignment of the aldehyde and terminal amine groups.

- A folded conformation where the aldehyde group interacts with the primary amine via intramolecular hydrogen bonding.

Table 2: Predicted molecular properties

| Property | Value |

|---|---|

| Predicted CCS (Ų) | 132.7 ([M+H]⁺ adduct) |

| Dipole Moment | ~4.2 D (gas phase) |

Physicochemical Profile

Thermodynamic Properties: Melting/Boiling Points

Direct measurements of melting and boiling points are absent in literature. Comparative analysis with structural analogs suggests:

- Boiling point : Estimated ~250–300°C (similar to 4-aminobutanal’s 159.9°C at 760 mmHg, adjusted for higher molecular weight).

- Melting point : Likely <25°C (liquid state at room temperature inferred from commercial storage conditions).

Table 3: Estimated thermodynamic properties

| Property | Value | Source Compound |

|---|---|---|

| Boiling Point | ~250–300°C (est.) | 4-aminobutanal |

| Vapor Pressure | <0.1 mmHg (25°C, est.) | Polyamine analogs |

Solubility Characteristics in Polar/Non-Polar Solvents

The compound exhibits moderate polarity due to its amine and aldehyde groups:

- Water solubility : ~8.09 µg/L at 20°C (estimated from analog data).

- Organic solvents : Miscible with methanol, chloroform, and dimethyl sulfoxide (DMSO).

Table 4: Solubility profile

| Solvent | Solubility |

|---|---|

| Water | 8.09 µg/L (20°C) |

| Methanol | >10 mg/mL |

| Chloroform | Partially soluble |

| n-Hexane | Insoluble |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopropylamino)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZUMEMWAPJNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303916 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(3-Aminopropyl)-4-aminobutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

136849-70-2 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(3-Aminopropyl)-4-aminobutanal features both amine and aldehyde functional groups, making it a versatile compound in organic synthesis. Its ability to participate in condensation reactions allows for the formation of new carbon-carbon bonds, which is crucial in organic chemistry. The compound's interaction with biological targets influences cellular processes such as growth and apoptosis, particularly through its role in polyamine metabolism.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure enables it to be utilized in the production of specialty chemicals and materials with specific properties. The compound is involved in various synthetic pathways, contributing to the development of new materials and pharmaceuticals.

Biology

In biological research, this compound is studied for its role in polyamine metabolism. Polyamines are essential for cellular functions such as growth, differentiation, and apoptosis. The compound's involvement in these pathways suggests potential implications for understanding physiological processes and diseases .

Medicine

The compound is explored for its therapeutic applications, particularly as a precursor in drug development. Its interactions within biological systems may provide insights into potential treatments for conditions related to polyamine dysregulation, including cancer. Case studies have indicated that this compound could serve as a biomarker or therapeutic target due to its influence on cellular signaling pathways .

Case Study 1: Polyamine Metabolism

Research has demonstrated that this compound plays a critical role in polyamine catabolism. Studies involving plant spermine oxidase have shown that this compound is produced during the oxidation of spermine and spermidine, indicating its importance in maintaining polyamine homeostasis within cells .

Case Study 2: Therapeutic Potential

In cancer research, this compound has been investigated for its potential as a therapeutic agent. Its ability to influence apoptotic pathways suggests that it could be leveraged for developing treatments aimed at regulating cell growth and survival in cancerous tissues.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a Schiff base intermediate (imine) between the aldehyde group of 4-aminobutanal and the primary amine group of 3-aminopropylamine. This intermediate is subsequently reduced to the secondary amine using agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The process is typically conducted in polar aprotic solvents (e.g., methanol or ethanol) at pH 6–7 and temperatures of 20–25°C.

Key Parameters:

-

Stoichiometry: A molar ratio of 1:1.2 (4-aminobutanal to 3-aminopropylamine) optimizes yield while minimizing side reactions.

-

Catalyst: NaBH₃CN (0.5–1.0 equivalents) ensures selective reduction without over-reduction of the aldehyde group.

-

Purification: The crude product is purified via vacuum distillation (140°C at 5 mmHg).

Yield and Scalability

Laboratory-scale reactions report yields of 75–82% under optimized conditions. Industrial scalability requires continuous flow systems to maintain temperature control and reagent homogeneity, achieving throughputs of 10–50 kg per batch.

Catalytic Hydrogenation of Nitrile Precursors

This two-step method involves cyanoethylation followed by hydrogenation, adapted from analogous syntheses of N-(3-aminopropyl)imidazole.

Cyanoethylation Step

4-Aminobutanal is first reacted with acrylonitrile in methanol under basic conditions (pH 9–10) to form the nitrile intermediate, 4-[(3-cyanopropyl)amino]butanal.

Reaction Equation:

Conditions:

Hydrogenation Step

The nitrile intermediate is hydrogenated using Raney nickel as a catalyst under high-pressure hydrogen (10 MPa) to produce this compound.

Reaction Equation:

Conditions:

Advantages and Limitations

-

Advantages: High selectivity, minimal by-products, and compatibility with industrial-scale reactors.

-

Limitations: Requires specialized equipment for high-pressure hydrogenation and careful handling of pyrophoric catalysts.

Enzymatic Synthesis via Polyamine Oxidase Catalysis

This compound is a natural metabolite in polyamine catabolism, produced by the oxidation of spermine or spermidine via polyamine oxidases (PAOs).

In Vitro Enzymatic Production

Applications and Challenges

-

Applications: High-purity product for biochemical studies.

-

Challenges: Low volumetric productivity and high enzyme costs limit industrial use.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 75–82% | >95% | Moderate | $$ |

| Catalytic Hydrogenation | 80–82% | >98% | High | $$$ |

| Enzymatic Synthesis | 60–70% | >99% | Low | $$$$ |

Key Insights:

-

Catalytic hydrogenation is optimal for large-scale production due to its robustness and yield.

-

Enzymatic methods suit high-purity niche applications despite economic constraints.

Industrial Purification Techniques

Distillation

Q & A

What are the optimal synthetic routes for N-(3-aminopropyl)-4-aminobutanal, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is synthesized via reductive amination of 4-aminobutanal with 3-aminopropylamine using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents. Reaction pH (optimally ~6.5–7.5) and solvent polarity (e.g., methanol or THF) critically affect intermediate stability and product purity . Industrial-scale production employs continuous flow reactors with catalytic optimization to enhance efficiency, followed by purification via vacuum distillation or column chromatography .

How does this compound participate in polyamine catabolism, and what are its downstream metabolic products?

Advanced Research Question

In plants and mammals, polyamine oxidases (PAOs) oxidize spermine to this compound, 1,3-diaminopropane (DAP), and H₂O₂. The aldehyde spontaneously cyclizes to 1-(3-aminopropyl)pyrrolinium, which can convert to γ-aminobutyric acid (GABA) via aldehyde dehydrogenase . ZmPAO (maize PAO) exhibits a kcat of 32.9 s⁻¹ for spermine oxidation, with competitive inhibition by its product (Ki = 100 µM) . Pathway perturbations (e.g., pH shifts or oxidative stress) alter metabolite ratios, impacting cellular redox balance and stress responses .

What analytical methods are validated for quantifying this compound and its derivatives in biological matrices?

Advanced Research Question

Liquid chromatography-mass spectrometry (LC-MS) with pre-column derivatization (e.g., using 2,4-dinitrophenylhydrazine, DNPH) enhances sensitivity for aldehyde detection. Reverse-phase C18 columns (3.5 µm particle size) and mobile phases (acetonitrile/0.1% formic acid) achieve baseline separation . NMR (¹H and ¹³C) confirms structural integrity, with characteristic aldehyde proton signals at δ 9.5–10.0 ppm . Method validation includes spike-recovery assays (≥90% accuracy) and limits of detection (LOD < 0.1 µM) .

How do environmental factors (e.g., pH, temperature) influence the stability and reactivity of this compound?

Basic Research Question

The aldehyde group is highly reactive under alkaline conditions (pH > 8), leading to aldol condensation or oxidation to carboxylic acids. At pH 5–7, the compound is stable for ≥24 hours at 4°C. Thermal degradation occurs above 40°C, with a half-life of ~6 hours at 60°C . Buffered solutions (e.g., PBS) mitigate hydrolysis, while antioxidants (e.g., ascorbic acid) prevent oxidation .

What role does this compound play in apoptosis and pathogen inhibition?

Advanced Research Question

In Leishmania infantum models, the compound exhibits anti-parasitic activity (ED50 = 0.14 mg/kg), likely via disruption of polyamine homeostasis and ROS generation . In human LoVo cells, ZmPAO-derived this compound induces apoptosis through caspase-3 activation and mitochondrial membrane depolarization . Comparative studies show weaker inhibitory effects than 4-aminobutanal (ED50 = 0.14 vs. 0.21 mg/kg), suggesting structural specificity in toxicity .

How do enzyme kinetics and substrate competition affect PAO-mediated oxidation of this compound precursors?

Advanced Research Question

ZmPAO shows substrate preference for spermidine (Km = 2.1 µM, kcat = 50.2 s⁻¹) over spermine (Km = 1.6 µM, kcat = 32.9 s⁻¹). Oxygen concentration (Km = 0.2 mM) is rate-limiting in vivo . Competitive inhibition by 4-aminobutanal (Ki = 400 µM) necessitates kinetic modeling to predict pathway flux under varying substrate loads .

What are the key differences between this compound and structurally related polyamine metabolites?

Basic Research Question

Unlike N-(3-aminopropyl)-1,4-butanediamine (lacking an aldehyde group), this compound participates in Schiff base formation and redox cycling. Compared to 4-aminobutanal, its elongated alkyl chain enhances membrane permeability but reduces electrophilic reactivity . Mass spectrometry fragmentation patterns (e.g., m/z 144.21 for [M+H]⁺) distinguish it from analogs .

What experimental models are used to study the biological roles of this compound?

Advanced Research Question

In vitro models include maize PAO-overexpressing Arabidopsis for studying oxidative stress responses and Leishmania-infected macrophages for anti-parasitic assays . In vivo murine models assess pharmacokinetics (2% dermal absorption) and toxicity profiles . Metabolomic workflows (GC-MS/LC-MS) track isotopic labeling (¹³C/¹⁵N) to map metabolic fates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.